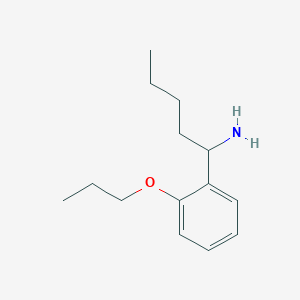

1-(2-Propoxyphenyl)pentan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H23NO |

|---|---|

Molecular Weight |

221.34 g/mol |

IUPAC Name |

1-(2-propoxyphenyl)pentan-1-amine |

InChI |

InChI=1S/C14H23NO/c1-3-5-9-13(15)12-8-6-7-10-14(12)16-11-4-2/h6-8,10,13H,3-5,9,11,15H2,1-2H3 |

InChI Key |

LQEZNDRKKGXFKD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=CC=C1OCCC)N |

Origin of Product |

United States |

Contextualization Within Amine Chemistry and Phenoxyalkylamine Derivatives

Amines are a fundamental class of organic compounds derived from ammonia, characterized by the presence of a nitrogen atom with a lone pair of electrons. This lone pair makes amines basic and nucleophilic, defining much of their chemical reactivity. The specific structure of 1-(2-Propoxyphenyl)pentan-1-amine places it within several key subclasses: it is a primary amine, as the nitrogen is bonded to only one carbon group, and it is a benzylic amine, where the nitrogen-bearing carbon is directly attached to a phenyl (aromatic) ring.

This compound is also a member of the phenoxyalkylamine family. This classification is defined by a core structure featuring a phenyl ring linked to an alkylamine chain via an ether oxygen atom. In this case, the molecule has a propoxy group (a three-carbon ether chain) at the second position of the phenyl ring, and a five-carbon amine chain (pentan-1-amine) attached to the first position of the ring. The precise arrangement of these functional groups—the ortho-positioned propoxy group relative to the pentan-1-amine side chain—is a critical determinant of the molecule's three-dimensional shape and potential chemical interactions.

Rationale for Academic Investigation of the 1 2 Propoxyphenyl Pentan 1 Amine Scaffold

The academic impetus for investigating scaffolds like 1-(2-Propoxyphenyl)pentan-1-amine stems from the well-established biological and chemical significance of phenoxyalkylamine derivatives. nih.gov The combination of an aromatic ring, a flexible ether linkage, and a basic amine center makes these molecules versatile candidates for interacting with biological macromolecules.

Key areas of scientific interest include:

Structure-Activity Relationship (SAR) Studies: Researchers frequently synthesize series of related compounds to understand how minor changes in molecular structure affect biological activity. nih.gov For a scaffold like this one, modifications could include altering the length of the propoxy or pentyl chains, changing the substitution pattern on the phenyl ring, or modifying the amine group. These studies are crucial for developing compounds with higher potency or selectivity for a specific biological target. nih.govnih.gov

Probes for Biological Systems: Phenylalkylamines have been extensively studied for their interactions with biological targets such as ion channels and receptors. nih.gov The specific spatial arrangement of the aromatic ring and the amine group allows them to fit into binding pockets of proteins, potentially modulating their function. Investigating novel arrangements, such as that in this compound, allows for the exploration of new pharmacological spaces.

Development of Synthetic Methodologies: The creation of specifically substituted aromatic compounds is a constant focus of organic chemistry research. jlu.edu.cnmdpi.com Synthesizing a molecule like this compound presents a challenge in controlling the regioselectivity (the precise placement of the propoxy and pentylamine groups on the ring), thus driving the development of new and more efficient chemical reactions.

Computational and Theoretical Chemistry Studies of 1 2 Propoxyphenyl Pentan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. DFT methods are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost, making them well-suited for studying molecules of the size and complexity of 1-(2-propoxyphenyl)pentan-1-amine. researchgate.netrsc.orgut.ac.ir

Geometry Optimization and Conformational Analysis

The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For a flexible molecule like this compound, with its rotatable bonds in the propoxy and pentyl chains, a thorough conformational analysis is crucial. eurekalert.org This process involves exploring the potential energy surface of the molecule to identify various low-energy conformers.

The procedure would involve:

Initial Structure Generation: Building the initial 3D structure of the molecule.

Conformational Search: Systematically rotating the torsional angles of the flexible side chains to generate a wide range of possible conformations.

Geometry Optimization: Each of these conformations would then be subjected to geometry optimization using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p), 6-311++G(d,p)). nih.gov This process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found.

Energy Comparison: The final energies of all optimized conformers are compared to identify the global minimum (the most stable conformer) and other low-energy isomers that might be present at room temperature.

The results of this analysis would provide key information on the preferred shape of the molecule, which is vital for understanding its interactions with biological targets.

Electronic Structure Characterization (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around the molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atom of the propoxy group and the nitrogen atom of the amine group, indicating these are sites prone to electrophilic attack or hydrogen bonding. The aromatic ring would also exhibit distinct electronic features.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Electron-donating capability |

| LUMO Energy | 0.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.1 Debye | Polarity and intermolecular interactions |

This table is for illustrative purposes and the values are hypothetical.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can predict various spectroscopic parameters, which can be used to aid in the experimental characterization of this compound. nih.govcnrs.fr

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms in the molecule. These predicted shifts, when compared with experimental data, can help confirm the structure and assign the signals in the experimental spectrum.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the calculated vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds (e.g., N-H stretch, C-O stretch, aromatic C-H bends). aps.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. acs.org This can provide insights into the electronic structure and chromophores within the molecule.

Reactivity and Stability Assessments

The electronic parameters derived from DFT calculations can be used to compute various global reactivity descriptors. These descriptors provide a quantitative measure of the molecule's reactivity and stability. nih.gov

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value | Interpretation |

| Ionization Potential (I) | I ≈ -E(HOMO) | 5.8 eV | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | -0.5 eV | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | 2.65 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 3.15 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | 0.159 eV⁻¹ | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 1.11 eV | Propensity to accept electrons. |

This table is for illustrative purposes and the values are hypothetical.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics provides a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its behavior over time. mdpi.comnih.gov MD simulations are particularly valuable for flexible molecules like this compound to understand their conformational dynamics and interactions with their environment, such as a solvent or a biological receptor. numberanalytics.com

The process involves:

System Setup: Placing the molecule in a simulation box, often filled with a solvent like water, to mimic physiological conditions.

Force Field Application: Using a classical force field (e.g., AMBER, CHARMM) to describe the potential energy of the system.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of time (nanoseconds to microseconds), generating a trajectory of atomic positions and velocities.

MD simulations can reveal:

The full range of accessible conformations and the transitions between them.

The stability of intramolecular hydrogen bonds.

How the molecule interacts with surrounding water molecules, which can influence its solubility and binding affinity.

The flexibility of different parts of the molecule. eurekalert.org

Molecular Docking and Ligand-Target Interaction Modeling

To investigate the potential biological activity of this compound, molecular docking is a widely used computational technique. iaanalysis.comwikipedia.orgnih.gov It predicts the preferred binding orientation of the molecule (the ligand) within the active site of a specific protein target. nih.govresearchgate.net

The docking process typically includes:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and preparing the 3D structure of this compound.

Search Algorithm: Placing the ligand in the binding site of the receptor and systematically exploring different orientations and conformations to find the most favorable binding poses.

Scoring Function: Evaluating each pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The more negative the score, the more favorable the predicted interaction.

Molecular docking can identify key interactions, such as:

Hydrogen bonds: Between the amine or ether groups of the ligand and amino acid residues in the protein.

Hydrophobic interactions: Between the aromatic ring and alkyl chains of the ligand and nonpolar residues of the protein.

Pi-pi stacking: Between the aromatic ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Receptor

| Parameter | Hypothetical Value/Description |

| Binding Affinity (Score) | -8.5 kcal/mol |

| Key Interacting Residues | TYR 82, PHE 259, SER 120, ASP 110 |

| Types of Interactions | Hydrogen bond with SER 120 (amine group), Pi-pi stacking with PHE 259 (phenyl ring), Hydrophobic interactions with surrounding residues. |

This table is for illustrative purposes and the values are hypothetical.

These computational studies, from quantum mechanics to molecular dynamics and docking, provide a comprehensive theoretical framework for understanding this compound, guiding further experimental investigation and potential applications.

Identification of Potential Binding Sites and Binding Modes with Biological Macromolecules

The identification of potential binding sites and the elucidation of binding modes of a ligand with a biological macromolecule, such as a protein or nucleic acid, are fundamental steps in rational drug design. For this compound, molecular docking simulations would be the primary computational technique employed to predict its interactions with various biological targets. nih.gov Although specific experimental data on the binding partners of this compound are not publicly available, its structural features—a substituted aromatic ring and a flexible alkylamine chain—are common in many centrally active agents, suggesting potential interactions with receptors in the central nervous system (CNS). sciengine.com

A theoretical docking study would involve preparing the 3D structure of this compound and docking it into the binding pockets of various CNS receptors, such as serotonin (B10506) or dopamine (B1211576) receptors, which are known to interact with phenylalkylamine scaffolds. nih.gov The binding mode would likely be characterized by a combination of interactions. The primary amine group is a key hydrogen bond donor and could also engage in ionic interactions if protonated at physiological pH. The propoxy group and the phenyl ring introduce both hydrophobic character and the potential for pi-pi stacking or pi-cation interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan within the receptor's binding site. nih.govnih.gov The flexible pentylamine chain allows the molecule to adopt various conformations to fit optimally within the binding pocket.

The outcomes of such docking studies would be a series of potential binding poses ranked by their predicted binding affinities (scoring functions). These models would highlight the key amino acid residues that form stabilizing interactions with the ligand, providing a structural hypothesis for its mechanism of action. mdpi.com

Characterization of Non-Covalent Interactions at the Binding Interface

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. nih.gov For this compound, a detailed analysis of the binding interface, hypothetically identified through molecular docking, would reveal several key non-covalent forces at play.

Hydrogen Bonds: The primary amine (-NH2) group is the most significant hydrogen bond donor. It can form strong hydrogen bonds with suitable acceptor atoms, such as the oxygen atoms in the side chains of aspartate or glutamate, or the backbone carbonyls of the protein. nih.gov The oxygen atom of the propoxy ether linkage can act as a hydrogen bond acceptor. nih.gov

Hydrophobic Interactions: The propyl group of the ether and the pentyl chain contribute significantly to the molecule's lipophilicity. These aliphatic chains would likely engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine in the binding pocket. The benzene (B151609) ring also contributes to hydrophobic interactions.

Pi-Interactions: The aromatic phenyl ring is capable of participating in various pi-interactions. These include pi-pi stacking with other aromatic residues, and cation-pi interactions where the electron-rich face of the phenyl ring interacts favorably with a positively charged group, such as the side chain of a lysine (B10760008) or arginine residue.

Advanced computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis could be theoretically applied to visualize and quantify the strength of these interactions, providing a more nuanced understanding of the factors driving binding affinity and specificity. nih.gov

In Silico Assessment of Drug-Likeness Parameters and Pharmacophore Modeling

The "drug-likeness" of a compound is a qualitative concept used to assess its potential to be an orally active drug with respect to its physicochemical properties. Several empirical rules, such as Lipinski's Rule of Five, are commonly used for this purpose. The key parameters for this compound have been calculated and are presented in the table below.

| Molecular Descriptor | Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 221.33 g/mol | < 500 Da (Compliant) |

| LogP (octanol-water partition coefficient) | 3.2 | < 5 (Compliant) |

| Hydrogen Bond Donors | 1 (from -NH2) | < 5 (Compliant) |

| Hydrogen Bond Acceptors | 2 (from O and N) | < 10 (Compliant) |

Based on these calculated values, this compound adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties that are favorable for oral bioavailability.

Pharmacophore modeling is another crucial in silico technique that defines the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific biological target. A hypothetical pharmacophore model for this compound, based on its structure and common features of CNS-active compounds, would likely include: nih.govnih.gov

A hydrogen bond donor feature (from the amine group).

A hydrogen bond acceptor feature (from the ether oxygen).

A hydrophobic/aromatic feature (representing the phenyl ring).

One or more additional hydrophobic features (representing the alkyl chains).

Such a model could be used as a 3D query to screen large compound databases for other molecules with a similar arrangement of features, potentially leading to the discovery of novel compounds with similar biological activities. mdpi.com

Structure Activity Relationship Sar Investigations of 1 2 Propoxyphenyl Pentan 1 Amine Derivatives

Design Principles for Rational Structural Modification of the 1-(2-Propoxyphenyl)pentan-1-amine Scaffold

The rational design of novel analogs of this compound is a meticulous process aimed at optimizing desired biological activities while minimizing off-target effects. oncodesign-services.comnih.gov This process is guided by a deep understanding of the interactions between the molecule and its biological target. nih.govcollaborativedrug.com Key to this endeavor is the systematic modification of the three main components of the this compound scaffold: the propoxy chain, the phenyl ring, and the pentan-1-amine side chain.

The core principle of this rational design approach is to iteratively modify the structure and assess the resulting changes in biological activity. drugdesign.orgnih.govresearchgate.net This allows for the development of a comprehensive understanding of the structure-activity relationship (SAR). nih.govdrugdesign.org For instance, initial modifications might explore the steric and electronic requirements of the target's binding pocket by altering the size and nature of the propoxy and pentyl groups. Subsequent modifications could then fine-tune these properties by introducing various substituents on the phenyl ring.

Computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to predict the effects of these modifications before synthesis, thereby streamlining the design process. oncodesign-services.comcollaborativedrug.com By analyzing factors such as hydrophobicity, electronic distribution, and conformational flexibility, researchers can prioritize modifications that are most likely to lead to improved activity.

Impact of Propoxy Chain Modifications on Biochemical and Biological Activity

The propoxy group at the ortho position of the phenyl ring is a critical determinant of the biological activity of this compound derivatives. Modifications to this chain can significantly impact the compound's affinity for its target, as well as its pharmacokinetic properties.

Variations in Alkoxy Chain Length and Branching

The length and branching of the alkoxy chain can influence how the molecule fits into its binding site. Studies on related compounds have shown that varying the length of an alkoxy chain can have a profound effect on biological activity. nih.govnih.gov For example, in a series of alkoxy-substituted dihydronaphthyl-based fullerene bisadducts, the photovoltaic performance was found to be dependent on the alkoxy chain length, with an optimal length leading to the highest efficiency. nih.gov

Similarly, in the context of receptor binding, the length of an alkyl chain can be critical for achieving high affinity. nih.gov It is hypothesized that for the this compound scaffold, increasing or decreasing the chain length from a propoxy group (e.g., to ethoxy or butoxy) could alter the van der Waals interactions within the binding pocket. Branching of the alkyl chain, for instance, by using an isopropoxy group, would introduce steric bulk, which could either enhance or hinder binding depending on the topology of the binding site.

Table 1: Hypothetical Impact of Alkoxy Chain Variation on Receptor Binding Affinity

| Alkoxy Group | Chain Length/Branching | Expected Impact on Binding Affinity | Rationale |

| Methoxy | Shorter | Potentially reduced affinity | Fewer van der Waals contacts |

| Ethoxy | Shorter | Potentially slightly reduced affinity | Fewer van der Waals contacts than propoxy |

| Propoxy | Reference | Optimal | Assumed optimal fit for the binding pocket |

| Isopropoxy | Branched | Potentially reduced affinity | Increased steric hindrance |

| Butoxy | Longer | Potentially reduced affinity | Steric clash or unfavorable conformation |

| Pentoxy | Longer | Potentially significantly reduced affinity | Significant steric clash or unfavorable conformation |

This table is illustrative and based on general principles of SAR observed in related compounds.

Introduction of Heteroatoms within the Alkoxy Moiety

The introduction of heteroatoms, such as oxygen or nitrogen, within the propoxy chain can lead to significant changes in the molecule's properties. This strategy, known as bioisosteric replacement, can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. wikipedia.orgdrughunter.com For example, replacing a methylene (B1212753) group (-CH2-) with an oxygen atom to form a methoxyethoxy group could increase the compound's solubility and ability to form hydrogen bonds, which may be beneficial for interacting with certain biological targets. wikipedia.orgcambridgemedchemconsulting.com

The introduction of a nitrogen atom to create an aminoalkoxy or amidoalkoxy chain could introduce a positive charge at physiological pH, leading to new electrostatic interactions with the target. nih.gov Such modifications can dramatically alter the biological activity profile of the parent compound. nih.gov

Influence of Phenyl Ring Substituents on Activity Profile

The phenyl ring of this compound serves as a scaffold for a variety of substituents that can modulate the compound's electronic and steric properties, thereby influencing its biological activity. nih.gov

Positional Isomerism and Electronic Effects of Substituents (e.g., Methoxy, Halogenation)

Halogenation of the phenyl ring is a common strategy to modulate activity. Halogens are electron-withdrawing through an inductive effect but can also donate electron density through resonance. libretexts.org The specific effect depends on the halogen and its position on the ring. nih.govlibretexts.org For example, studies on phenethylamine (B48288) derivatives have shown that halogen substituents at the para position can positively influence binding affinity for certain receptors. researchgate.netbiomolther.org

Table 2: Predicted Effects of Phenyl Ring Substituents on Biological Activity

| Substituent | Position | Electronic Effect | Predicted Impact on Activity |

| Methoxy | 4-position (para) | Electron-donating | May enhance activity through favorable electronic interactions |

| Methoxy | 5-position (meta) | Electron-donating | May have a different impact due to altered electronic distribution |

| Chloro | 4-position (para) | Electron-withdrawing | May enhance activity through specific halogen bonding or altered electronics |

| Chloro | 5-position (meta) | Electron-withdrawing | May decrease activity due to unfavorable electronic or steric effects |

| Fluoro | 4-position (para) | Electron-withdrawing | Can block metabolic oxidation and potentially enhance activity chemrxiv.org |

This table is illustrative and based on general principles of SAR observed in related phenethylamine and aniline (B41778) analogs. nih.govresearchgate.netchemrxiv.org

Incorporation of Additional Aromatic or Heterocyclic Ring Systems

Replacing the phenyl ring with or fusing it to other aromatic or heterocyclic ring systems can dramatically alter the pharmacological profile of the compound. mdpi.comsemanticscholar.orgmdpi.com For instance, replacing the phenyl ring with a naphthalene (B1677914) system would increase the molecule's size and hydrophobicity, which could lead to enhanced binding at certain targets. biomolther.org

The introduction of nitrogen-containing heterocycles, such as pyridine, pyrimidine, or quinoline, can introduce basic centers and alter the molecule's ability to form hydrogen bonds and engage in electrostatic interactions. nih.govresearchgate.net The specific choice of the heterocyclic system and its point of attachment would be guided by the desired therapeutic target and the need to optimize properties such as potency, selectivity, and metabolic stability. mdpi.com

Modification of the Pentan-1-amine Chain and its Consequences for Biological Activity

Systematic alterations to the pentan-1-amine moiety of this compound have demonstrated that this part of the molecule is a key determinant of its biological activity. The length, branching, and substitution of the amine group all play a crucial role in the interaction with its biological targets.

Chain Length Variations

The length of the alkyl amine chain has a profound impact on the biological efficacy of this compound analogs. Research indicates that the five-carbon pentyl chain is optimal for activity. Shortening the chain to a butyl or propyl group, or extending it to a hexyl or heptyl group, generally leads to a reduction in potency. This suggests the presence of a specifically sized hydrophobic pocket in the target receptor that best accommodates the pentyl chain. Deviations from this optimal length likely result in a less favorable binding orientation.

Table 1: Impact of Alkyl Chain Length Variation on Biological Activity This table is interactive. You can sort the data by clicking on the column headers.

| Compound Series | Modification | Observed Biological Activity |

|---|---|---|

| 1-(2-Propoxyphenyl)propan-1-amine | Chain Shortening (3 carbons) | Decreased |

| 1-(2-Propoxyphenyl)butan-1-amine | Chain Shortening (4 carbons) | Sub-optimal |

| This compound | Parent Compound (5 carbons) | Optimal |

Branching and Cyclization of the Alkyl Amine Moiety

The introduction of branching or cyclization within the pentan-1-amine chain has been explored to probe the spatial requirements of the receptor binding site. Generally, the addition of alkyl branches, such as a methyl or ethyl group, to the pentyl chain diminishes biological activity. This suggests that steric hindrance from the added bulk disrupts the ideal conformation for binding.

Similarly, cyclizing the alkyl amine moiety, for instance, by replacing the pentyl group with a cyclopentyl or cyclohexyl ring, has been shown to be detrimental to activity. These findings underscore the preference for a linear, flexible alkyl chain that can adopt the necessary conformation to fit within the confines of the binding pocket.

Exploration of Secondary and Tertiary Amine Derivatives.

The primary amine group in this compound is a critical functional group, likely involved in essential hydrogen bonding interactions with the biological target. Consequently, modifications to this group have significant repercussions for activity.

The conversion of the primary amine to a secondary amine by introducing a small alkyl substituent (e.g., a methyl group) can sometimes be tolerated, albeit often with a decrease in potency. However, larger N-alkyl substituents typically lead to a more substantial loss of activity. The formation of tertiary amines almost invariably results in a dramatic reduction or complete loss of biological effect. This is attributed to the removal of the hydrogen bond donating capacity of the amine and the increased steric bulk, which can prevent proper binding.

Table 2: Effect of Amine Substitution on Biological Activity This table is interactive. You can sort the data by clicking on the column headers.

| Amine Type | Substitution Pattern | General Effect on Activity |

|---|---|---|

| Primary Amine | -NH₂ | High (Reference) |

| Secondary Amine | -NH(CH₃) | Moderately Decreased |

| Secondary Amine | -NH(C₂H₅) | Decreased |

Stereochemical Aspects of SAR in this compound Analogs.

The carbon atom bearing the amine group in this compound is a chiral center, meaning the molecule exists as a pair of enantiomers. Stereochemistry plays a pivotal role in the biological activity of these analogs, with studies consistently demonstrating that one enantiomer is significantly more potent than the other. Specifically, the (S)-enantiomer is reported to be the more active form. This stereoselectivity strongly implies a specific three-dimensional orientation is required for an effective interaction with the chiral environment of the receptor binding site. The differential activity between the enantiomers highlights the importance of a precise molecular alignment for optimal engagement with the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derived Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling has been a valuable tool in understanding the SAR of this compound derivatives. By developing mathematical models that correlate physicochemical properties of the analogs with their biological activities, researchers can gain predictive insights for the design of new compounds.

These models typically utilize a range of molecular descriptors, including:

Steric parameters: such as molecular volume and surface area, which can quantify the effects of branching and chain length.

Electronic parameters: like partial atomic charges and dipole moments, which help to model the interactions of the amine and propoxy groups.

Hydrophobic parameters: such as the partition coefficient (logP), which is crucial for understanding the influence of the alkyl chain.

QSAR studies on this class of compounds have successfully quantified the SAR trends observed experimentally. For example, these models can mathematically confirm the optimal hydrophobicity and the negative steric effects of certain modifications. The predictive power of QSAR enables a more rational approach to drug design, allowing for the prioritization of synthetic targets with a higher probability of desired biological activity.

Preclinical Biological Evaluation of 1 2 Propoxyphenyl Pentan 1 Amine in Vitro and Non Human in Vivo

In Vitro Biochemical and Cellular Assays

In the early stages of drug discovery, a comprehensive evaluation of a compound's biological activity is conducted through a series of in vitro assays. These tests are essential for elucidating the mechanism of action, identifying potential therapeutic targets, and characterizing the pharmacological profile. This section details the standard biochemical and cellular assays that would be employed to investigate the preclinical biological properties of 1-(2-propoxyphenyl)pentan-1-amine.

Enzyme Inhibition Studies (e.g., α-Amylase, Squalene (B77637) Synthase, other relevant enzymatic targets)

Enzyme inhibition assays are fundamental in determining a compound's ability to modulate the activity of specific enzymes. For a novel chemical entity like this compound, a broad panel of enzymes would be screened to identify potential inhibitory effects. This can provide insights into its therapeutic potential and possible off-target effects.

For instance, inhibition of α-amylase, a key enzyme in carbohydrate metabolism, could suggest a potential role in managing hyperglycemia. Similarly, targeting squalene synthase, an enzyme involved in cholesterol biosynthesis, might indicate a possible application in cardiovascular diseases. The selection of enzymes for screening is typically guided by the compound's chemical structure and any predicted biological activities.

A typical enzyme inhibition assay involves incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of product formation is measured, and the percentage of inhibition is calculated. For compounds showing significant activity, further studies are conducted to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Representative Data Table for Enzyme Inhibition Studies

| Enzyme Target | Substrate | Inhibitor Concentration | % Inhibition | IC₅₀ (µM) |

| α-Amylase | Starch | 10 µM | Data Not Available | Data Not Available |

| Squalene Synthase | Farnesyl Pyrophosphate | 10 µM | Data Not Available | Data Not Available |

| Other Target 1 | Specific Substrate | 10 µM | Data Not Available | Data Not Available |

| Other Target 2 | Specific Substrate | 10 µM | Data Not Available | Data Not Available |

Note: This table is a template. No specific data for this compound is currently available.

Receptor Binding and Functional Assays (e.g., Serotonin (B10506) Receptors, Histamine (B1213489) Receptors, GPR88, other relevant G protein-coupled receptors)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are common drug targets. Receptor binding assays are used to determine if a compound can bind to a specific receptor, while functional assays assess whether this binding results in a biological response (i.e., agonism or antagonism).

Given the amine structure of this compound, it would be prudent to screen it against a panel of amine-responsive GPCRs, such as serotonin and histamine receptors. Additionally, orphan receptors like GPR88, which are implicated in various neurological processes, could be relevant targets. The human trace amine-associated receptor 1 (hTAAR1) is another key regulator of monoaminergic neurotransmission that is often investigated for its role in neuropsychiatric disorders. nih.gov

Binding assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the radioligand is measured, and the binding affinity (Ki) is determined. Functional assays, such as calcium mobilization or cAMP assays, measure the downstream signaling events following receptor activation or inhibition.

Table 2: Representative Data Table for Receptor Binding and Functional Assays

| Receptor Target | Assay Type | Ligand/Agonist | Compound Concentration | Binding Affinity (Ki) / Functional Response (EC₅₀/IC₅₀) |

| Serotonin Receptor 5-HT2A | Binding | [³H]Ketanserin | 1 µM | Data Not Available |

| Histamine H₁ Receptor | Functional (Calcium) | Histamine | 1 µM | Data Not Available |

| GPR88 | Binding | [³H]Radioligand | 1 µM | Data Not Available |

| hTAAR1 | Functional (cAMP) | Trace Amine | 1 µM | Data Not Available |

Note: This table is a template. No specific data for this compound is currently available.

Cellular Assays for Antiproliferative Effects in Model Cell Lines

To evaluate the potential of this compound as an anticancer agent, a series of cellular assays would be performed using various cancer cell lines. These assays are designed to assess the compound's impact on cell growth, survival, and the mechanisms underlying any observed effects.

The initial step in assessing antiproliferative activity involves treating cancer cell lines with the compound and measuring cell viability and proliferation. A variety of cell lines representing different cancer types would be used to determine the spectrum of activity. Assays such as the MTT or MTS assay, which measure metabolic activity, or direct cell counting methods are commonly employed. The results are typically expressed as the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound that reduces cell viability or proliferation by 50%.

Table 3: Representative Data Table for Cell Viability Assays

| Cell Line | Cancer Type | Assay | Treatment Duration | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | MTT | 72 hours | Data Not Available |

| A549 | Lung Cancer | MTS | 72 hours | Data Not Available |

| HCT116 | Colon Cancer | CellTiter-Glo | 72 hours | Data Not Available |

| PC-3 | Prostate Cancer | Crystal Violet | 72 hours | Data Not Available |

Note: This table is a template. No specific data for this compound is currently available.

If a compound demonstrates significant antiproliferative activity, cell cycle analysis is performed to determine if it induces cell cycle arrest. mdpi.com This is often done using flow cytometry, where cells are stained with a DNA-binding dye like propidium (B1200493) iodide. springernature.com The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is then analyzed. mdpi.comnih.govthermofisher.comnih.gov An accumulation of cells in a particular phase suggests that the compound interferes with the molecular machinery governing that stage of the cell cycle. mdpi.com

To understand the mechanism of cell death induced by an antiproliferative compound, assays for apoptosis and necrosis are conducted. nih.gov Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. nih.gov Flow cytometry using Annexin V and a viability dye like propidium iodide is a common method to distinguish between early apoptotic, late apoptotic, and necrotic cells. thermofisher.com Further investigation into the apoptotic pathway can involve measuring the activity of caspases, key executioner enzymes in apoptosis, and examining the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family. nih.gov

Assessment of Antioxidant Activity in Cellular Models.

No studies were identified that assessed the antioxidant activity of this compound in cellular models.

Antimicrobial or Antifungal Activity Studies in Microbial Strains.

No research was found detailing the antimicrobial or antifungal properties of this compound against any microbial strains.

Non-Human In Vivo Pharmacological Studies (Mechanistic and Exploratory)

Selection of Relevant Animal Models for Specific Biological Investigations.

There are no published studies indicating the selection or use of any animal models for the biological investigation of this compound.

Pharmacodynamic Profiling in Non-Human Organisms to Characterize Biological Effects.

The pharmacodynamic profile of this compound in any non-human organism has not been characterized in the available scientific literature.

Preliminary Pharmacokinetic Characterization in Animal Models (Absorption, Distribution, Metabolism, Excretion - ADME).

No data is available on the preliminary pharmacokinetic characterization (ADME) of this compound in any animal models.

Metabolic and Mechanistic Pathway Elucidation of 1 2 Propoxyphenyl Pentan 1 Amine Preclinical Focus

Investigation of Metabolic Pathways in Non-Human Biological Systems

The metabolism of a novel compound like 1-(2-Propoxyphenyl)pentan-1-amine would typically be investigated through a series of in vitro and in vivo preclinical studies. These studies are foundational to understanding how a substance is processed and eliminated by a biological system.

Identification of Phase I and Phase II Metabolites

Phase I metabolism generally involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, making the compound more polar. For this compound, potential Phase I metabolic reactions could include:

Oxidation: Hydroxylation of the phenyl ring or the alkyl chains (pentyl and propoxy groups). N-oxidation of the primary amine is also a possibility.

Deamination: Oxidative deamination of the primary amine to form a ketone.

O-dealkylation: Cleavage of the propoxy ether linkage to form a phenol.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion. Potential Phase II reactions for metabolites of this compound could include:

Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid.

Sulfation: Conjugation of phenolic metabolites with sulfate.

However, without experimental data from studies using, for example, liver microsomes or hepatocytes from preclinical species, the specific metabolites formed from this compound have not been identified.

Table 7.1: Hypothetical Phase I and Phase II Metabolites of this compound (Note: This table is illustrative of potential metabolic pathways and is not based on experimental evidence for this specific compound.)

| Metabolic Phase | Potential Reaction | Hypothetical Metabolite |

|---|---|---|

| Phase I | Aromatic Hydroxylation | Hydroxy-1-(2-propoxyphenyl)pentan-1-amine |

| Phase I | Alkyl Hydroxylation | 1-(2-Propoxyphenyl)pentan-x-ol-1-amine |

| Phase I | O-Dealkylation | 1-(2-Hydroxyphenyl)pentan-1-amine |

| Phase I | Oxidative Deamination | 1-(2-Propoxyphenyl)pentan-1-one |

| Phase II | Glucuronidation | Glucuronide conjugate of a hydroxylated metabolite |

| Phase II | Sulfation | Sulfate conjugate of a phenolic metabolite |

Role of Specific Cytochrome P450 Enzymes and Other Biotransformation Enzymes

The cytochrome P450 (CYP) superfamily of enzymes is primarily responsible for catalyzing Phase I oxidative reactions. Different CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) exhibit substrate specificity. Determining which specific CYP enzymes are involved in the metabolism of this compound would require in vitro experiments using recombinant human CYP enzymes or specific chemical inhibitors. As an amine-containing compound, it is plausible that enzymes such as monoamine oxidases could also contribute to its metabolism. To date, no such studies have been published for this compound.

Elucidation of Molecular Mechanisms of Action in Preclinical Experimental Models

Understanding the molecular mechanism of action involves identifying the specific biological targets with which a compound interacts to elicit a pharmacological response.

Target Identification and Validation

The initial step in elucidating the mechanism of action is to identify the molecular targets. This can be achieved through various preclinical experimental approaches such as radioligand binding assays, enzyme activity assays, and affinity chromatography. Given its structure as an aryl-alkyl-amine, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in neurotransmitter pathways. Without such studies, the molecular targets of this compound remain unknown.

Downstream Signaling Pathway Analysis in In Vitro and Non-Human Cellular Models

Once a target is identified, subsequent research would focus on the downstream signaling pathways that are modulated by the compound's interaction with its target. This could involve measuring changes in second messengers (e.g., cAMP, Ca2+), protein phosphorylation cascades, or gene expression in relevant cell-based models. There is currently no published data on the effects of this compound on any intracellular signaling pathways.

Characterization of Intracellular Localization and Trafficking

The subcellular location where a compound exerts its effects is crucial to its mechanism of action. Techniques such as fluorescence microscopy with a labeled version of the compound could be used to determine if it accumulates in specific organelles like the mitochondria, endoplasmic reticulum, or nucleus. This information is not available for this compound.

Despite a comprehensive search for preclinical data on the chemical compound this compound, no specific information regarding its metabolic and mechanistic pathways, or the application of systems biology approaches to its study, is publicly available.

Extensive searches were conducted to locate research findings pertaining to the metabolism, mechanism of action, and systems biology analysis of this compound. These inquiries did not yield any relevant scientific literature, preclinical studies, or data that would allow for a thorough and accurate composition of the requested article.

General information on broader categories of novel psychoactive substances is available; however, this information is not specific to this compound and therefore falls outside the strict scope of the requested article. The explicit instructions to focus solely on this compound and adhere to a detailed outline concerning its preclinical metabolic and mechanistic elucidation cannot be fulfilled due to the absence of requisite data in the public domain.

Therefore, the generation of a detailed, informative, and scientifically accurate article on the "," including the subsection on "Application of Systems Biology Approaches to Mechanistic Understanding," is not possible at this time. No data tables or detailed research findings specific to this compound could be located.

Future Research Directions and Unaddressed Academic Questions

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing 1-(2-Propoxyphenyl)pentan-1-amine and its analogs is a key area for future research. Traditional synthetic approaches often involve harsh reagents, multiple steps, and the generation of significant waste. rsc.orgsciepub.com Green chemistry principles are increasingly being applied to the synthesis of amines, aiming for higher atom economy and reduced environmental impact. rsc.org

One promising avenue is the use of biocatalysis. Enzymes such as amine dehydrogenases and transaminases offer highly selective and environmentally benign routes to chiral amines. acs.orgacs.orgmdpi.comresearchgate.net The development of robust and reusable biocatalysts could significantly improve the sustainability of amine synthesis. hims-biocat.eu Furthermore, flow chemistry presents a powerful tool for the continuous and scalable production of pharmaceuticals, offering enhanced safety, efficiency, and control over reaction parameters. seqens.comasymchem.comasynt.comchemicalindustryjournal.co.ukaurigeneservices.com Integrating biocatalysis with flow chemistry could lead to highly efficient and sustainable manufacturing processes for these compounds.

Future efforts will likely focus on:

Developing novel catalytic systems, including those based on earth-abundant metals, for the direct amination of C-H bonds.

Expanding the scope of biocatalytic methods to accommodate a wider range of substrates and produce diverse analogs. mdpi.com

Optimizing flow chemistry processes for the multi-step synthesis of complex amine-containing molecules.

Advanced Computational Modeling for Predictive Understanding

Computational modeling plays an increasingly vital role in modern drug discovery. For this compound and its analogs, advanced computational techniques can provide valuable insights into their molecular interactions and biological activities. These methods can be used to:

Predict Binding Affinities: Molecular docking and molecular dynamics simulations can predict how these compounds bind to their biological targets, helping to prioritize the synthesis of the most promising candidates.

Elucidate Structure-Activity Relationships (SAR): Quantitative Structure-Activity Relationship (QSAR) models can identify the key structural features that govern the biological activity of these compounds.

Guide Analog Design: Computational tools can be used to design novel analogs with improved potency, selectivity, and pharmacokinetic properties.

By leveraging the power of computational chemistry, researchers can accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.

Development of Higher-Throughput and More Physiologically Relevant Preclinical Screening Assays

The translation of preclinical findings to clinical success is a major challenge in drug development. To address this, there is a need for more predictive and physiologically relevant preclinical screening assays. For compounds like this compound, this involves moving beyond simple in vitro assays and utilizing more complex systems that better mimic human physiology.

Future directions in this area include:

High-Content Screening (HCS): HCS platforms allow for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of a compound's effects.

3D Cell Cultures and Organoids: These models more accurately represent the in vivo environment and can provide more predictive data on a compound's efficacy and toxicity.

Microphysiological Systems (MPS): Also known as "organs-on-a-chip," MPS are microfluidic devices that contain living cells in a 3D microenvironment, allowing for the study of organ-level physiology and drug responses.

The adoption of these advanced screening technologies will enable a more robust and reliable preclinical evaluation of this compound and its analogs.

Deepening Mechanistic Understanding at the Subcellular and Organismal Level in Non-Human Models

A thorough understanding of a compound's mechanism of action is fundamental to its development as a therapeutic agent. For this compound and its analogs, further research is needed to elucidate their effects at both the subcellular and organismal levels in non-human models.

Key research questions to be addressed include:

What are the specific molecular targets of these compounds?

How do they modulate signaling pathways and cellular processes?

What are their pharmacokinetic and pharmacodynamic profiles in vivo?

What are their effects on different organ systems?

Answering these questions will require a multidisciplinary approach, combining techniques from molecular biology, cell biology, pharmacology, and toxicology.

Investigation of Multi-Targeting Potential and Polypharmacology in Preclinical Systems

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single drug interacts with multiple targets. This can lead to enhanced therapeutic efficacy or, conversely, off-target side effects. Investigating the multi-targeting potential of this compound and its analogs is a crucial area for future research.

This can be achieved through:

Computational Target Prediction: In silico methods can be used to predict potential off-targets based on the compound's structure.

Biochemical and Cellular Profiling: Screening the compounds against a broad panel of receptors, enzymes, and ion channels can identify their primary and secondary targets.

Systems Biology Approaches: Analyzing the effects of the compounds on global cellular networks can reveal their polypharmacological nature.

A comprehensive understanding of the polypharmacology of these compounds will be essential for optimizing their therapeutic profiles and minimizing potential adverse effects.

Addressing Gaps in Structure-Activity Relationships with Chemically Diverse Analogs

While initial structure-activity relationship (SAR) studies have provided valuable insights, there are still gaps in our understanding of how chemical modifications to the this compound scaffold affect its biological activity. To address this, the synthesis and evaluation of a more chemically diverse set of analogs are required.

Future synthetic efforts should focus on:

Exploring a wider range of substituents on the phenyl ring and the pentylamine side chain.

Introducing different linkers between the aromatic and aliphatic moieties.

Synthesizing stereoisomers to investigate the role of chirality in biological activity. acs.org

By systematically exploring the chemical space around the this compound core, researchers can refine SAR models and design new analogs with improved therapeutic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.